Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, can be synthesized using the Simmons-Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a temperature range of 0°C to room temperature and a reaction time of several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Simmons-Smith reaction remains a viable method for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane:
Uniqueness
Bicyclo[4.1.0]heptane, 1-(1-methylethyl)-, is unique due to its specific ring fusion and the presence of the isopropyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62740-20-9 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-propan-2-ylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-3-5-9(10)7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
JSTCYQOLYRKPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCCCC1C2 |
Origin of Product |
United States |
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